molecular formula C15H26N2O3 B11773123 tert-Butyl 3-oxo-[1,4'-bipiperidine]-1'-carboxylate

tert-Butyl 3-oxo-[1,4'-bipiperidine]-1'-carboxylate

Cat. No.: B11773123
M. Wt: 282.38 g/mol
InChI Key: IUWIEMRJHFOQIY-UHFFFAOYSA-N
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Description

tert-Butyl 3-oxo-[1,4'-bipiperidine]-1'-carboxylate is a bicyclic piperidine derivative characterized by a ketone group at the 3-position of the bipiperidine scaffold and a tert-butoxycarbonyl (Boc) protective group at the 1'-position. This compound is of significant interest in medicinal chemistry due to its structural versatility, which allows for functionalization at multiple sites. The Boc group enhances solubility and stability during synthetic processes, while the 3-oxo moiety provides a reactive site for further derivatization, such as nucleophilic additions or reductions .

Properties

Molecular Formula

C15H26N2O3

Molecular Weight

282.38 g/mol

IUPAC Name

tert-butyl 4-(3-oxopiperidin-1-yl)piperidine-1-carboxylate

InChI

InChI=1S/C15H26N2O3/c1-15(2,3)20-14(19)16-9-6-12(7-10-16)17-8-4-5-13(18)11-17/h12H,4-11H2,1-3H3

InChI Key

IUWIEMRJHFOQIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CCCC(=O)C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-oxo-[1,4’-bipiperidine]-1’-carboxylate typically involves multiple steps, including protection, degradation, and deprotection reactions. One common method involves the protection of a precursor compound to generate an intermediate, followed by a Hofmann degradation reaction to obtain the desired product . The reaction conditions are generally mild and do not require the use of toxic reagents, making the process environmentally friendly.

Industrial Production Methods

Industrial production of tert-butyl 3-oxo-[1,4’-bipiperidine]-1’-carboxylate often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, substitution, and rearrangement reactions . These methods are designed to be cost-effective and scalable for commercial production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-oxo-[1,4’-bipiperidine]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

tert-Butyl 3-oxo-[1,4’-bipiperidine]-1’-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-oxo-[1,4’-bipiperidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of tert-Butyl 3-oxo-[1,4'-bipiperidine]-1'-carboxylate, highlighting differences in substituents, physicochemical properties, and applications:

Compound Name Substituent(s) Molecular Formula Molecular Weight Purity Storage Conditions Hazards (GHS) Applications References
tert-Butyl 4-amino-[1,4'-bipiperidine]-1'-carboxylate 4-amino C₁₅H₂₉N₃O₂ 283.41 95% Not specified Not reported Intermediate in drug synthesis
tert-Butyl 4-(hydroxymethyl)-[1,4'-bipiperidine]-1'-carboxylate 4-hydroxymethyl C₁₆H₃₀N₂O₃ 298.42 Not specified 2–8°C, dry H315 (skin irritation), H319 (eye irritation) Lab-scale synthesis
tert-Butyl 3',3'-difluoro-[1,4'-bipiperidine]-1'-carboxylate 3',3'-difluoro C₁₆H₂₈F₂N₂O₂ 304.38 95% Not specified Not reported Fluorinated intermediate
tert-Butyl 4-(((benzyloxy)carbonyl)amino)-[1,4'-bipiperidine]-1'-carboxylate 4-(benzyloxycarbonylamino) C₂₄H₃₅N₃O₄ 429.56 Not specified Not specified Not reported Peptide coupling reagent
Irinotecan Hydrochloride (related derivative) Complex camptothecin ester C₃₃H₃₈N₄O₆·HCl·3H₂O 677.18 98–102% Controlled pharma standards Pharmaceutical-grade toxicity Anticancer therapy

Key Observations:

Substituent Effects: The 3-oxo group in the target compound distinguishes it from analogs like the 4-amino (electron-rich) or 3',3'-difluoro (electron-withdrawing) derivatives. Fluorination (e.g., 3',3'-difluoro) introduces steric and electronic effects that may improve metabolic stability in drug candidates, a feature absent in the 3-oxo variant .

Hazard Profile: The hydroxymethyl analog (H315/H319) poses mild skin/eye irritation risks, whereas the spiro[indene-2,4'-piperidine] analog () exhibits acute toxicity, highlighting how minor structural changes drastically alter safety profiles .

Applications: The Boc-protected 4-amino derivative () serves as a precursor for antiviral agents like ancriviroc (CCR5 antagonist) . In contrast, Irinotecan Hydrochloride () leverages the bipiperidine-carboxylate scaffold for camptothecin delivery, underscoring the scaffold’s adaptability in oncology .

Cost and Availability: The 3',3'-difluoro analog is priced at €568/g (), reflecting the premium for fluorinated intermediates.

Research Implications

The tert-butyl bipiperidine carboxylate scaffold is a versatile platform for drug discovery. The 3-oxo derivative offers unique reactivity for generating secondary amines (via reductive amination) or heterocycles (via condensations). Comparative data suggest that substituent choice at the 3- or 4-positions directly influences:

  • Pharmacokinetics : Fluorinated or hydroxymethyl groups enhance bioavailability.
  • Safety : Electron-deficient groups (e.g., ketones) may reduce acute toxicity compared to spirocyclic analogs .
  • Synthetic Utility : Boc protection simplifies purification, as seen across all analogs .

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